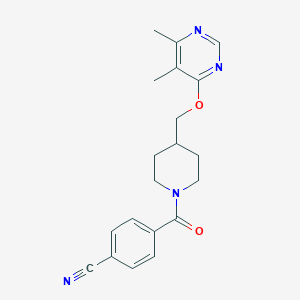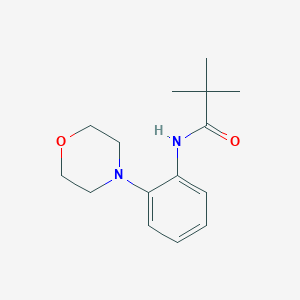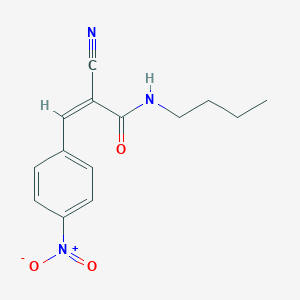
4-Cyclopropyl-2-ethynyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Cyclopropyl-2-ethynyl-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-2-ethynyl-1,3-thiazole” consists of a five-membered thiazole ring which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The compound also contains a cyclopropyl group and an ethynyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-2-ethynyl-1,3-thiazole” include a density of 1.3±0.1 g/cm³, a boiling point of 211.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 42.9±3.0 kJ/mol and a flash point of 86.9±6.8 °C .科学的研究の応用
Medicine
Thiazole derivatives, including compounds like 4-Cyclopropyl-2-ethynyl-1,3-thiazole, have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic effects . These compounds are often used in the synthesis of drugs that target various diseases, including cancer, due to their ability to interact with specific bio targets like TNF-α and IMPDH .
Agriculture
In agriculture, thiazole derivatives are valued for their potential use as plant protection agents. They can function as herbicides, insecticides, and fungicides, helping to safeguard crops against a variety of pests and diseases . The role of thiazole compounds in the development of new agrochemicals is significant, given their biological activity and potential to improve crop yields.
Industry
Thiazole compounds are utilized in various industrial applications, including as photosensitizers, rubber vulcanization agents, and catalysts . Their chemical properties make them suitable for use in the synthesis of dyes, pigments, and chromophores, which are essential components in manufacturing processes across different industries.
Environmental Science
The environmental applications of thiazole derivatives are linked to their biological activities. They can be used in the development of environmentally friendly pesticides and fungicides, contributing to sustainable agricultural practices. Additionally, their role in the synthesis of biodegradable materials could be explored to reduce environmental pollution .
Material Science
In material science, thiazole derivatives are explored for their potential in creating new materials with desirable properties. They are involved in the synthesis of liquid crystals, sensors, and other materials that require specific molecular structures for enhanced functionality .
Chemical Synthesis
Thiazole derivatives are crucial in chemical synthesis, serving as building blocks for creating a wide array of complex molecules. They are used in multicomponent reactions and can undergo various chemical transformations, making them versatile reagents in organic synthesis .
Biochemistry
In biochemistry, thiazole derivatives like 4-Cyclopropyl-2-ethynyl-1,3-thiazole are important due to their presence in natural compounds such as vitamin B1 and penicillin . They are studied for their role in metabolic pathways and as potential modulators of biochemical processes.
Pharmacology
Thiazole derivatives are extensively researched in pharmacology for their therapeutic potential. They are part of the pharmacophores in many drugs and have shown promise in the development of new medications with potent antioxidant, antimicrobial, and antitumor activities .
将来の方向性
Thiazoles, including “4-Cyclopropyl-2-ethynyl-1,3-thiazole”, have potential applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals . Future research could focus on exploring these applications further, as well as developing greener and more sustainable synthetic methods for thiazoles .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Cyclopropyl-2-ethynyl-1,3-thiazole.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
特性
IUPAC Name |
4-cyclopropyl-2-ethynyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-8-9-7(5-10-8)6-3-4-6/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVVHDAKGXKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2963168.png)

![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)





![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)